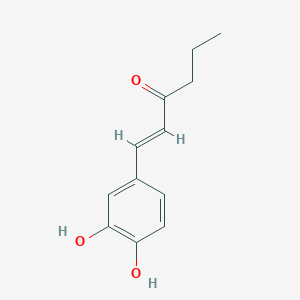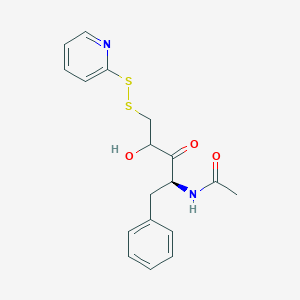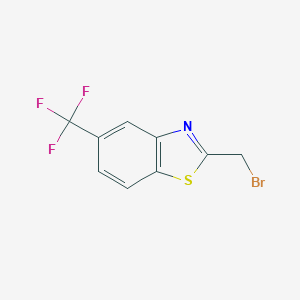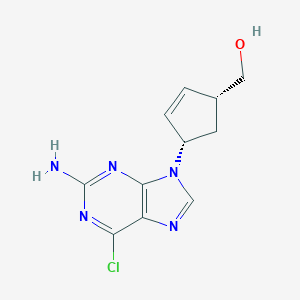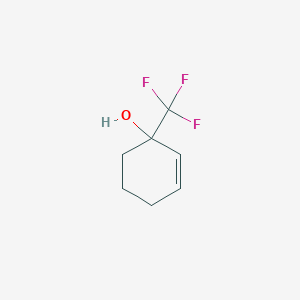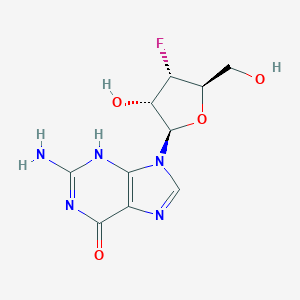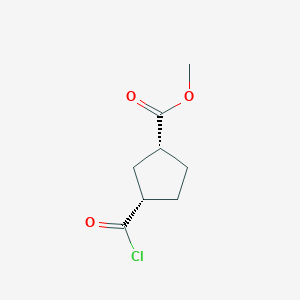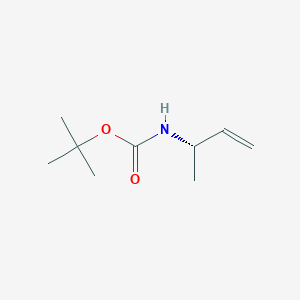
tert-Butyl (1S)-1-methylprop-2-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate, also known as tBoc, is a chemical compound used in various scientific research applications. It is a carbamate derivative that is commonly used as a protecting group for amino acids during peptide synthesis. This compound is widely used due to its stability, ease of removal, and compatibility with various chemical reactions.
Mechanism of Action
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate acts as a protecting group for amino acids by forming a reversible covalent bond with the amine group of the amino acid. This bond prevents unwanted reactions during peptide synthesis. The protecting group can be removed using mild acidic conditions, such as trifluoroacetic acid, to regenerate the free amine group.
Biochemical and Physiological Effects:
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research applications.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl (1S)-1-methylprop-2-enylcarbamate in lab experiments include its stability, ease of removal, and compatibility with various chemical reactions. However, the limitations of using tert-Butyl (1S)-1-methylprop-2-enylcarbamate include the need for additional steps to remove the protecting group, which can increase the complexity and duration of the synthesis process.
Future Directions
1. Development of new protecting groups with improved stability and ease of removal.
2. Investigation of the use of tert-Butyl (1S)-1-methylprop-2-enylcarbamate in the synthesis of complex peptides and proteins.
3. Optimization of the synthesis process to increase the yield of desired products.
4. Exploration of the use of tert-Butyl (1S)-1-methylprop-2-enylcarbamate in the synthesis of novel pharmaceuticals and agrochemicals.
Synthesis Methods
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate can be synthesized using several methods. One of the most common methods is the reaction of tert-butyl chloroformate with (1S)-1-methylprop-2-enylamine. This reaction produces tert-Butyl (1S)-1-methylprop-2-enylcarbamate and hydrogen chloride gas as a byproduct. The purity of the synthesized product can be improved through recrystallization or chromatography.
Scientific Research Applications
Tert-Butyl (1S)-1-methylprop-2-enylcarbamate is commonly used in peptide synthesis as a protecting group for amino acids. It is used to prevent unwanted reactions during the synthesis process and to increase the yield of the desired peptide. Additionally, tert-Butyl (1S)-1-methylprop-2-enylcarbamate is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
properties
CAS RN |
115378-33-1 |
|---|---|
Product Name |
tert-Butyl (1S)-1-methylprop-2-enylcarbamate |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
KIFRIUDSLUQLOC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C=C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





